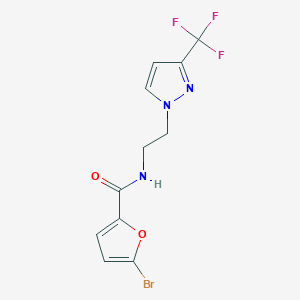

5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group, which is further linked to a pyrazole ring bearing a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromofuran-2-carboxylic acid, 3-(trifluoromethyl)-1H-pyrazole, and ethylenediamine.

Step 1 - Formation of Intermediate: The carboxylic acid group of 5-bromofuran-2-carboxylic acid is first activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This forms an active ester intermediate.

Step 2 - Amide Bond Formation: The active ester intermediate is then reacted with ethylenediamine to form the corresponding amide.

Step 3 - Pyrazole Attachment: Finally, the amide is coupled with 3-(trifluoromethyl)-1H-pyrazole using a suitable coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions:

Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to tetrahydrofuran derivatives.

Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

Substitution: Introduction of azide or thiol groups.

Oxidation: Formation of furanones.

Reduction: Formation of tetrahydrofuran derivatives.

Hydrolysis: Formation of 5-bromofuran-2-carboxylic acid and 3-(trifluoromethyl)-1H-pyrazole-1-yl)ethylamine.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the pyrazole ring, which is known to interact with various biological targets.

Receptor Binding: The trifluoromethyl group can enhance binding affinity to certain receptors.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Pharmacokinetics: The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.

Industry

Material Science: Used in the development of new materials with specific electronic or optical properties.

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mecanismo De Acción

The compound exerts its effects primarily through interactions with biological macromolecules. The pyrazole ring can form hydrogen bonds and π-π interactions with enzyme active sites or receptor binding pockets. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding affinity. The furan ring can participate in π-stacking interactions, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Similar Compounds

5-bromo-N-(2-(1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: Lacks the trifluoromethyl group, which may reduce its binding affinity and metabolic stability.

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: Substitution of bromine with chlorine can alter the compound’s reactivity and biological activity.

5-bromo-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide: The absence of the trifluoromethyl group may affect its pharmacokinetic properties.

Uniqueness

The presence of the trifluoromethyl group in 5-bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide enhances its lipophilicity, metabolic stability, and binding affinity, making it a unique and potentially more effective compound compared to its analogs.

Actividad Biológica

5-Bromo-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, with the CAS number 1448035-65-1, is a compound that has garnered attention for its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.

- Molecular Formula : C11H9BrF3N3O2

- Molecular Weight : 352.1073 g/mol

- Structure : The compound features a furan ring, a bromine atom, and a trifluoromethyl-substituted pyrazole moiety.

Biological Activity

The biological activity of this compound is primarily linked to its anti-inflammatory properties, as well as potential applications in treating various diseases.

Anti-inflammatory Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance:

- In vitro Studies : Research indicates that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The selectivity for COX-2 over COX-1 is particularly desirable, as it reduces gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- In vivo Models : In carrageenan-induced paw edema models, compounds similar to this compound have demonstrated significant reductions in inflammation, comparable to standard treatments like diclofenac sodium .

Study on Structural Analogues

One study evaluated a series of pyrazole derivatives, including those with trifluoromethyl substitutions, for their anti-inflammatory activities. The findings revealed:

| Compound | IC50 (μg/mL) | Selectivity Index (COX-2/COX-1) |

|---|---|---|

| Compound A | 55.65 | 8.22 |

| Compound B | 44.81 | 9.31 |

| 5-Bromo-N-(...) | TBD | TBD |

These results indicate that modifications in the molecular structure can enhance the anti-inflammatory potency and selectivity of these compounds .

Safety and Toxicity

Safety assessments in animal models have shown that certain pyrazole derivatives exhibit minimal toxicity at therapeutic doses. For example, LD50 values exceeding 2000 mg/kg suggest a favorable safety profile for further development .

Propiedades

IUPAC Name |

5-bromo-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3N3O2/c12-9-2-1-7(20-9)10(19)16-4-6-18-5-3-8(17-18)11(13,14)15/h1-3,5H,4,6H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVQYZNRSDRLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.